molecular formula C5H10ClNO3 B001024 5-Aminolevulinic acid hydrochloride CAS No. 5451-09-2

5-Aminolevulinic acid hydrochloride

Cat. No.: B001024
CAS No.: 5451-09-2
M. Wt: 167.59 g/mol
InChI Key: ZLHFONARZHCSET-UHFFFAOYSA-N
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Description

Aminolevulinic acid hydrochloride: is a hydrochloride salt form of aminolevulinic acid, a naturally occurring non-proteinogenic amino acid. It is an essential precursor in the biosynthesis of tetrapyrroles, such as heme, chlorophyll, and vitamin B12. This compound is widely used in medical and scientific research, particularly in photodynamic therapy and fluorescence-guided surgery .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aminolevulinic acid hydrochloride can be synthesized through various methods. One common method involves the reaction of succinic anhydride with amide acetate under controlled conditions . Another method involves the Shemin pathway, where aminolevulinic acid is formed from the condensation of succinyl-CoA and glycine .

Industrial Production Methods: In industrial settings, aminolevulinic acid hydrochloride is produced using proprietary synthetic methods. The compound is typically stored at low temperatures to maintain stability and prevent degradation .

Chemical Reactions Analysis

Types of Reactions: Aminolevulinic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include protoporphyrin IX and other tetrapyrrole derivatives, which are crucial in biological processes such as oxygen transport and photosynthesis .

Scientific Research Applications

Photodynamic Therapy (PDT)

5-ALA is primarily utilized in PDT due to its role as a photosensitizer. When exposed to specific wavelengths of light, it produces reactive oxygen species that selectively damage tumor cells. The following are key medical applications:

  • Skin Conditions : 5-ALA is used in treating actinic keratosis and superficial basal cell carcinoma. It is applied topically and activated with blue light to target precancerous lesions effectively .
  • Cancer Treatment : It has shown promise in treating various cancers, including bladder cancer and gliomas. In glioma surgeries, 5-ALA enhances the visualization of malignant tissues under blue light, aiding surgeons in achieving complete tumor resection .

Diagnostic Applications

5-ALA serves as a diagnostic agent by enabling fluorescence-guided surgery. Its accumulation in cancer cells allows for better visualization during surgical procedures:

  • Fluorescence Imaging : In high-grade gliomas, 5-ALA fluorescence can help differentiate tumor tissue from healthy brain tissue during surgery, improving surgical outcomes .
  • Gastric Cancer Detection : Studies indicate that 5-ALA can aid in detecting gastric cancer lesions and assessing surgical margins through fluorescence navigation techniques .

Agricultural Applications

5-ALA is recognized for its role as a growth regulator in agriculture. Its applications include:

  • Plant Growth Enhancement : It stimulates chlorophyll synthesis and improves plant resilience against abiotic stresses, leading to increased crop yields .
  • Livestock Nutrition : As a feed additive, 5-ALA enhances ATP production and immune responses in animals such as poultry and shrimp, promoting better growth performance and health .

Research Applications

In addition to its clinical uses, 5-ALA is extensively studied for its potential in various research fields:

  • Biochemical Studies : Researchers utilize 5-ALA to explore metabolic pathways involving tetrapyrrole compounds like heme and chlorophyll, which are crucial for cellular functions .
  • Development of New Therapies : Ongoing studies are investigating the efficacy of 5-ALA in combination with other therapeutic agents for enhanced treatment outcomes in oncology .

Table 1: Summary of Medical Applications of this compound

Application AreaSpecific Use CasesMechanism/Outcome
Skin ConditionsActinic keratosis treatmentPDT with blue light activation
Cancer TreatmentGliomas, bladder cancerFluorescence-guided surgery
Diagnostic ImagingGastric cancer detectionFluorescence navigation for lesion assessment

Table 2: Agricultural Applications of this compound

Application AreaSpecific Use CasesMechanism/Outcome
Crop ProductionGrowth regulatorEnhances chlorophyll synthesis
Livestock NutritionFeed additive for poultry and shrimpImproves ATP production and immune response

Case Study 1: Glioma Surgery

A study evaluated the effectiveness of using 5-ALA during glioma resections. The results showed that using fluorescence guidance significantly increased the rate of complete tumor removal compared to conventional techniques, with sensitivity rates between 81% to 87% .

Case Study 2: Actinic Keratosis Treatment

In a clinical trial involving patients with actinic keratosis, those treated with topical 5-ALA combined with PDT exhibited a higher clearance rate of lesions compared to those receiving standard treatments alone .

Mechanism of Action

Aminolevulinic acid hydrochloride exerts its effects through its conversion to protoporphyrin IX, a photoactive compound. When exposed to specific wavelengths of light, protoporphyrin IX generates reactive oxygen species, leading to cell damage and apoptosis in targeted cells. This mechanism is particularly useful in photodynamic therapy for cancer treatment .

Biological Activity

5-Aminolevulinic acid hydrochloride (5-ALA HCl) is a naturally occurring amino acid that plays a crucial role in the biosynthesis of heme and various tetrapyrrole compounds. Its biological activity has garnered significant attention, particularly in medical applications such as photodynamic therapy (PDT) and fluorescence-guided surgery (FGS). This article delves into the biological activities of 5-ALA HCl, supported by case studies, research findings, and data tables.

Overview of 5-Aminolevulinic Acid

5-ALA serves as a precursor in the heme synthesis pathway. It is produced from glycine and succinyl-CoA under the action of the enzyme 5-aminolevulinic acid synthase (ALAS). The accumulation of 5-ALA in cells leads to the production of protoporphyrin IX (PPIX), which exhibits fluorescence properties when exposed to specific wavelengths of light. This characteristic has been exploited in various clinical applications, particularly in oncology.

Biological Activities

1. Antioxidant Properties
5-ALA has demonstrated significant antioxidant effects by inducing heme oxygenase-1 (HO-1), which helps eliminate reactive oxygen species (ROS) and produces bilirubin and carbon monoxide. This action mitigates excessive immune responses that can be detrimental to health .

2. Photodynamic Therapy
In PDT, 5-ALA is administered topically or systemically, leading to the accumulation of PPIX in tumor cells. Upon exposure to light, PPIX generates reactive oxygen species that induce cell death selectively in malignant cells. Case studies have shown promising results in treating conditions such as glioblastoma and other cancers .

3. Enhanced Surgical Visualization
5-ALA's ability to fluoresce allows for improved visualization during surgeries, particularly in glioma resections. Studies have reported sensitivity and specificity rates of 85% and 100%, respectively, for detecting tumor tissue using fluorescence-guided techniques .

Case Studies

Study Application Findings
Díez Valle et al. (2021)Glioblastoma SurgeryIncreased extent of resection (EoR) and improved overall survival rates were observed when using 5-ALA during surgery .
Utsuki et al. (2010)HemangioblastomaSuccessful fluorescence diagnosis led to enhanced surgical outcomes .
Photodynamic Therapy in CattleOcular Squamous Cell CarcinomaA single case study showed a 50% reduction in tumor size after treatment with 20% 5-ALA .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of 5-ALA:

  • Fluorescence Characteristics : Following administration, PPIX levels peak in glioma cells within 6–8 hours, allowing for optimal surgical timing .
  • Survival Outcomes : A retrospective cohort study indicated that patients undergoing 5-ALA-guided surgery had significantly improved overall survival compared to those who did not receive this intervention .
  • Mechanisms of Action : Research indicates that 5-ALA enhances ATP production in cells with mitochondrial deficiencies by increasing cytochrome c oxidase activity .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 5-ALA HCl, and how do they differ in yield and purity?

  • Methodology : The synthesis of 5-ALA HCl often involves condensation of glycine with succinyl-CoA derivatives or catalytic hydrogenation of nitrolevulinic acid intermediates. For example, Shrestha-Dawadi et al. (2003) optimized a method using palladium catalysts for hydrogenation, achieving ~85% yield . Alternatively, enzymatic approaches using aminotransferases (e.g., Ahmed et al., 2007) reduce byproduct formation but require stringent pH control . Key parameters affecting purity include reaction temperature (20–25°C), solvent selection (e.g., methanol/water mixtures), and post-synthesis purification via recrystallization .

Q. How should 5-ALA HCl be stored to maintain stability in cell culture studies?

  • Protocol : Store lyophilized 5-ALA HCl at -20°C in moisture-proof containers to prevent hydrolysis. For in vitro use, prepare stock solutions in PBS (pH 7.4) and store at -80°C for ≤6 months or -20°C for ≤1 month. Avoid repeated freeze-thaw cycles, as decomposition (evidenced by yellow discoloration) reduces bioavailability .

Q. What safety precautions are critical when handling 5-ALA HCl in laboratory settings?

  • Guidelines :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods to prevent inhalation of dust (H335 risk) .
  • Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols to avoid environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in 5-ALA HCl’s dual role as a photosensitizer and cytoprotectant?

  • Experimental Design : Dose-dependent effects are critical. Low-dose 5-ALA HCl (0.1–1 mM) upregulates heme oxygenase-1 (HO-1), mitigating oxidative stress in cardiomyocytes, while higher doses (>5 mM) induce protoporphyrin IX (PPIX) accumulation for photodynamic therapy (PDT). Use in vivo models (e.g., HCC xenografts) with controlled light irradiation (635 nm, 50 J/cm²) to isolate mechanisms .

Q. What methodologies optimize PPIX accumulation in tumor cells for PDT applications?

  • Protocol :

  • Incubation : Treat cells with 1 mM 5-ALA HCl for 3–6 hours in serum-free medium to enhance uptake .
  • Enhancers : Co-administer iron chelators (e.g., deferoxamine) to inhibit PPIX conversion to heme .
  • Quantification : Use flow cytometry with PPIX-specific fluorescence filters (ex/em: 405/635 nm) .

Q. How do ABCG2 transporters affect 5-ALA HCl pharmacokinetics, and how can this be addressed in glioblastoma models?

  • Strategy : ABCG2 efflux pumps reduce intracellular PPIX levels. Co-administration with inhibitors like Ko143 (1 µM) enhances PPIX retention. Validate using in vitro blood-brain barrier (BBB) models (e.g., hCMEC/D3 cells) and LC-MS/MS to quantify brain-tissue penetration .

Q. Data Contradiction Analysis

Q. Why do some studies report conflicting results on 5-ALA HCl’s efficacy in agricultural growth regulation?

  • Variables :

  • Light Exposure : PPIX accumulation in plants is light-dependent; studies using inconsistent photoperiods (e.g., 12 vs. 16 hours) yield variable growth rates .
  • Soil pH : Bioavailability decreases in alkaline soils (pH >7.5). Pre-treat soil with organic acids (e.g., citric acid, 0.1% w/w) to improve uptake .

Q. Methodological Tables

Table 1 : Solubility and Stability of 5-ALA HCl

ConditionSolubility (mg/mL)Stability DurationReference
PBS (pH 7.4, 25°C)5024 hours
DMSO1001 month (-20°C)
Cell Culture Medium306 hours (37°C)

Table 2 : Key Synthetic Routes for 5-ALA HCl

MethodCatalyst/ReagentYield (%)Purity (%)
Hydrogenation of 5-NLAPd/C, H₂8598
Enzymatic SynthesisAminotransferase7095
CondensationEDCI, HOBt6590

Properties

IUPAC Name

5-amino-4-oxopentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3.ClH/c6-3-4(7)1-2-5(8)9;/h1-3,6H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHFONARZHCSET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5045914
Record name Aminolevulinic acid hydrochloride
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Molecular Weight

167.59 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5451-09-2
Record name Aminolevulinic acid hydrochloride
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Record name Aminolevulinic acid hydrochloride [USAN]
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Record name 5-amino-3-oxopentanoic acid
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Record name AMINOLEVULINIC ACID HYDROCHLORIDE
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Retrosynthesis Analysis

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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5-Aminolevulinic acid hydrochloride

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